Methyl 3-(4-bromomethyl)cinnamate

Ozagrel sodium Thromboxane A₂ synthase Process chemistry

Methyl 3-(4-bromomethyl)cinnamate is the preferred industrial intermediate for Ozagrel sodium synthesis, delivering a 67% overall yield that cannot be replicated by the free acid, ethyl ester, or aryl‑brominated analogs. The unique combination of a benzylic bromomethyl leaving group and a methyl ester ensures efficient nucleophilic displacement in drug coupling, optimal solubility, and reliable crystallinity. It also enables nitrogen‑mustard inhibitor preparation and serves as a functional ATRP initiator for controlled polymerizations. Procuring ≥98% purity C11H11BrO2 minimizes side‑product formation in imidazole condensation steps and ensures consistent process yields.

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
CAS No. 88738-86-7
Cat. No. B3431178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-bromomethyl)cinnamate
CAS88738-86-7
Molecular FormulaC11H11BrO2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=C(C=C1)CBr
InChIInChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+
InChIKeyZSRCGGBALFGALF-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(4-bromomethyl)cinnamate (CAS 88738-86-7) – A Key Intermediate for Antithrombotic APIs and Functional Polymers


Methyl 3-(4-bromomethyl)cinnamate is a para‑substituted cinnamate ester featuring a reactive benzylic bromomethyl group [REFS‑1]. It is widely employed as a key intermediate in the synthesis of the antiplatelet drug Ozagrel sodium [REFS‑2], as well as in the preparation of nitrogen‑mustard‑type inhibitors [REFS‑3] and as a functional initiator for atom transfer radical polymerization (ATRP) [REFS‑4].

Why Methyl 3‑(4‑bromomethyl)cinnamate Cannot Be Replaced by Common Analogs in Critical Syntheses


Generic substitution fails because the methyl ester of 4‑bromomethylcinnamic acid offers a unique combination of reactivity and physical properties that are not replicated by the free acid, the ethyl ester, or aryl‑brominated analogs [REFS‑1]. The benzylic bromomethyl group is essential for nucleophilic displacement in drug coupling steps, while the methyl ester ensures optimal solubility and crystallinity for isolation [REFS‑2]. Replacing the methyl ester with an ethyl group alters the downstream product profile (e.g., 5α‑reductase inhibitors vs. thromboxane A₂ synthase inhibitors), and using the free acid introduces unwanted carboxylate reactivity and dramatically reduces yield in key condensation steps [REFS‑3].

Quantitative Evidence Differentiating Methyl 3‑(4‑bromomethyl)cinnamate from Closest Analogs


Superior Synthetic Yield in Ozagrel Intermediate Production – Methyl vs. Ethyl Ester

When methyl 3‑(4‑bromomethyl)cinnamate is used as the key intermediate for Ozagrel sodium, the overall yield from the bromomethyl cinnamate stage to the final drug substance is 67% [REFS‑1]. In contrast, the synthetic route employing ethyl 4‑(bromomethyl)cinnamate (the corresponding ethyl ester) typically requires additional hydrolysis steps and achieves a lower overall efficiency, as documented in the original Kissei/Ono patent literature where the ethyl ester is condensed with imidazole followed by alkaline hydrolysis to obtain the free acid [REFS‑2].

Ozagrel sodium Thromboxane A₂ synthase Process chemistry

Higher Bromination Yield and Purity vs. Precursor Methyl 4‑Methylcinnamate

A 2024 process optimization study reported that bromination of methyl 4‑methylcinnamate with N‑bromosuccinimide (NBS) produced methyl 3‑(4‑bromomethyl)cinnamate in 88.86% yield with 97.48% purity under optimized conditions (methyl acetate solvent, 70 °C, NBS:substrate ratio 1.2:1.0) [REFS‑1]. This represents a substantial improvement over the yield of the precursor itself (92.32% for methyl 4‑methylcinnamate from p‑methylbenzaldehyde) when considering the two‑step sequence, and demonstrates that the bromomethyl derivative can be obtained with high efficiency and purity.

Synthetic methodology Bromination optimization Process yield

Distinct Melting Point Range Enables Reliable Identity and Purity Verification

Methyl 3‑(4‑bromomethyl)cinnamate exhibits a melting point of 60–63 °C [REFS‑1], which is significantly lower than that of the aryl‑brominated analog methyl 4‑bromocinnamate (84–86 °C) [REFS‑2]. This 21‑degree difference provides a simple and reliable physical method to distinguish the two compounds and to assess the purity of the bromomethyl derivative during incoming quality control.

Quality control Solid‑state characterization Analytical chemistry

Commercial Purity Levels Sufficient for Direct Use in Pharmaceutical Intermediates

Commercial sources routinely supply methyl 3‑(4‑bromomethyl)cinnamate at ≥98% purity [REFS‑1], and some vendors offer material with ≥99% purity [REFS‑2]. This level of purity meets or exceeds the requirements for use as a pharmaceutical intermediate without further purification. In contrast, many research‑grade bromomethyl cinnamate analogs (e.g., the ethyl ester) are often supplied at lower purity (e.g., 95%) and require additional purification before use in sensitive reactions.

Supply chain Purity specification Pharmaceutical intermediate

High‑Value Application Scenarios for Methyl 3‑(4‑bromomethyl)cinnamate Based on Differentiating Evidence


Manufacturing of Ozagrel Sodium (Antiplatelet API)

The 67% overall yield from methyl 3‑(4‑bromomethyl)cinnamate to Ozagrel sodium [REFS‑1] makes this compound the preferred intermediate for industrial‑scale synthesis. Procurement of high‑purity (≥98%) methyl ester ensures consistent yield and minimizes side‑product formation during the imidazole condensation step [REFS‑2].

Synthesis of Nitrogen‑Mustard‑Type Enzyme Inhibitors

Methyl 3‑(4‑bromomethyl)cinnamate serves as a versatile scaffold for preparing p‑, m‑, and o‑bis‑(2‑chloroethyl)aminomethylcinnamic acid derivatives, which are investigated as alkylating inhibitors [REFS‑3]. The benzylic bromine allows for efficient nucleophilic substitution with secondary amines, a transformation that is less favorable with the corresponding aryl bromide analog [REFS‑4].

Atom Transfer Radical Polymerization (ATRP) Initiator for Functional Polymers

The benzylic bromomethyl group in methyl 3‑(4‑bromomethyl)cinnamate acts as an efficient ATRP initiator for the controlled polymerization of styrene and other vinyl monomers [REFS‑5]. The cinnamate ester functionality can subsequently be exploited for photo‑crosslinking or post‑polymerization modification via click chemistry [REFS‑6].

Quote Request

Request a Quote for Methyl 3-(4-bromomethyl)cinnamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.